1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a benzimidazole moiety with an aldehyde functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 186.21 g/mol. The presence of the cyclopropyl group contributes to the compound's distinct chemical properties and reactivity, making it an interesting subject for research in organic chemistry and medicinal chemistry.
The synthesis of 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes under specific catalytic conditions. The reaction mechanisms often encompass steps such as imine formation followed by cyclization to yield the benzimidazole framework. Various catalysts, including metal nanoparticles and Lewis acids, have been employed to enhance yields and reaction rates, demonstrating the versatility of this compound in organic synthesis .
Research indicates that benzimidazole derivatives, including 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde, exhibit significant biological activities. These compounds are known for their potential antiviral, antibacterial, and anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit various viral enzymes and exhibit cytotoxic effects against cancer cell lines . Specific investigations into 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde are still ongoing to fully elucidate its biological profile.
The synthesis of 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde can be achieved through several methods:
1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde has potential applications in various fields:
Interaction studies involving 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with a benzimidazole structure can interact with DNA and RNA polymerases, potentially leading to their use in antiviral therapies . Further research is required to elucidate the specific interactions and mechanisms involved.
Several compounds share structural similarities with 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Benzimidazole | Basic benzimidazole structure | Antibacterial, antifungal |
| 2-Methylbenzimidazole | Methyl substitution on the benzene ring | Anticancer activity |
| 5-(Trifluoromethyl)benzimidazole | Trifluoromethyl group enhances lipophilicity | Antiviral properties |
| 2-Carboxybenzimidazole | Carboxylic acid functional group | Inhibitory effects on cell growth |
The presence of the cyclopropyl group in 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde distinguishes it from these similar compounds, potentially affecting its pharmacokinetic properties and biological interactions.
Retrosynthetic disconnection of the target molecule reveals two primary fragments: a benzimidazole core and a cyclopropyl substituent. The benzimidazole ring can be traced to 1,2-diaminoarenes, while the aldehyde group at C-2 suggests oxidative functionalization of a hydroxymethyl precursor [3] [4]. The cyclopropane moiety is introduced via N-alkylation, likely employing cyclopropane-derived electrophiles such as cyclopropylmethyl halides. A plausible retro-synthetic pathway involves:
This analysis underscores the feasibility of modular synthesis through sequential cyclopropylation and benzimidazole ring formation [4].
Traditional synthesis routes involve condensation of 1,2-diaminobenzene with cyclopropane-containing aldehydes. However, steric hindrance from the cyclopropyl group often necessitates stepwise approaches. For example:
This method, while reliable, suffers from moderate yields due to competing side reactions during alkylation [5].
Lewis acids like ZnCl₂ facilitate cyclization by activating carbonyl intermediates. In one approach, cyclopropane carboxaldehyde reacts with 1,2-diaminobenzene in the presence of ZnCl₂, achieving 65–78% yields under reflux [4].
Recent advances emphasize metal-free conditions. A solventless, catalyst-free method condenses 1,2-diaminobenzene with aldehydes at ambient temperature, achieving 33–96% yields within one minute [5]. This approach eliminates metal contamination and simplifies purification.
Mechanochemical cascade reactions enable one-pot synthesis. For instance, ball-milling donor–acceptor cyclopropyl ketones with 1,2-diaminoarenes in the presence of hexafluoroisopropanol (HFIP) produces 1,2-disubstituted benzimidazoles in 1.5 hours [2]. This method avoids solvents and enhances reaction efficiency by 16-fold compared to solution-phase analogs [2].
Ball-milling accelerates reactions via mechanical energy, reducing reliance on volatile solvents. A reported mechanochemical synthesis achieves 92% yield of benzimidazole derivatives in 12 minutes, minimizing waste [3] [2].
HFIP serves as a recyclable promoter in cyclopropyl ketone cyclizations, reducing environmental impact [2].
Solvent-free protocols and catalytic quantities of reagents cut waste generation by up to 70% [2] [5].
Regioselective introduction of the cyclopropyl group at N-1 is achieved using sterically hindered bases (e.g., DBU) to suppress N-3 alkylation. For example, treatment of 1H-benzimidazole-2-carbaldehyde with cyclopropylmethyl iodide and DBU in DMF yields 85% of the N-1 product [4].
Key factors for industrial adoption include:
The structure-activity relationship of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde is characterized by the intricate interplay between its three primary structural components: the benzimidazole core, the N-1 cyclopropyl substituent, and the C-2 carbaldehyde functionality [1] [2] [3]. Each structural element contributes distinct physicochemical properties that collectively determine the compound's biological activity and target selectivity.
The benzimidazole core serves as the foundational pharmacophore, providing essential hydrogen bond donor-acceptor capabilities through its imidazole nitrogen atoms and facilitating π-π stacking interactions with aromatic amino acid residues in target proteins [4] [5] [3]. This bicyclic aromatic system exhibits optimal structural rigidity for target recognition while maintaining sufficient flexibility for induced-fit binding mechanisms. The planar configuration of the benzimidazole ring system enables effective intercalation between aromatic residues and promotes stable protein-ligand complex formation [6] [4].
The N-1 cyclopropyl substitution introduces significant conformational constraints that directly influence the compound's bioactivity profile [7] [8]. Unlike linear alkyl substituents, the cyclopropyl group's rigid three-membered ring structure restricts rotational freedom, effectively locking the molecule into preferred conformational states that optimize target binding interactions [9] [7]. This conformational restriction enhances binding affinity by reducing the entropic penalty associated with ligand binding while simultaneously improving selectivity through precise spatial orientation of key pharmacophoric elements.
The C-2 carbaldehyde functionality provides the primary electrophilic center responsible for covalent bond formation with nucleophilic amino acid residues . The aldehyde group's electron-withdrawing nature significantly influences the electronic distribution throughout the benzimidazole system, enhancing the compound's ability to participate in both reversible and irreversible binding interactions with target proteins [12]. This electrophilic character is crucial for the compound's mechanism of action, enabling formation of stable covalent adducts with cysteine, lysine, and histidine residues in enzyme active sites.
| Structural Feature | Effect on Bioactivity | Molecular Mechanism | Relative Potency |
|---|---|---|---|
| N-1 Cyclopropyl Group | Enhanced membrane permeability and conformational restriction | Steric constraint induces favorable conformations | High |
| C-2 Carbaldehyde | Enables covalent binding to nucleophilic sites | Forms covalent bonds with protein nucleophiles | High |
| Benzimidazole Core | Essential for target recognition and binding | π-π stacking and hydrogen bonding interactions | Essential |
| N-1 Methyl (Comparison) | Moderate activity enhancement | Hydrophobic interactions | Moderate |
| N-1 Benzyl (Comparison) | Improved anti-inflammatory activity | Enhanced protein binding affinity | Moderate-High |
| C-2 Carboxylic Acid (Comparison) | Reduced reactivity compared to aldehyde | Ionic interactions predominant | Low-Moderate |
| C-2 Methanol (Comparison) | Lower bioactivity than carbaldehyde | Weaker electrophilic character | Low |
The N-1 cyclopropyl substitution represents a critical structural modification that profoundly influences the compound's pharmacological properties through multiple mechanisms [7] [8]. The cyclopropyl group's unique geometric constraints arise from its high ring strain, which imparts distinctive electronic and steric effects that are not observed with other alkyl substituents.
The cyclopropyl group's rigid three-membered ring structure creates significant conformational restrictions that directly impact the compound's bioactivity profile [9] [7]. Unlike flexible alkyl chains, the cyclopropyl substituent effectively locks the benzimidazole system into preferred conformational states, reducing the number of accessible rotamers and thereby decreasing the entropic barrier to target binding [7].
Molecular dynamics simulations and conformational analysis reveal that the cyclopropyl group preferentially adopts syn and anti conformations relative to the benzimidazole plane [9]. This conformational preference is driven by the cyclopropyl ring's inherent strain, which minimizes steric interactions with the benzimidazole aromatic system. The syn conformation positions the cyclopropyl group away from the C-2 carbaldehyde, reducing steric hindrance and enabling optimal aldehyde reactivity. Conversely, the anti conformation may provide enhanced hydrophobic interactions with target binding sites while maintaining carbaldehyde accessibility [9].
The conformational restriction imposed by the cyclopropyl group has been demonstrated to enhance binding affinity by 3-5 fold compared to analogous compounds with flexible N-1 substituents [7] [8]. This enhancement results from the reduced conformational entropy loss upon binding, effectively pre-organizing the ligand for optimal target interaction. Furthermore, the conformational restriction contributes to improved selectivity by limiting the compound's ability to adopt alternative binding modes that might lead to off-target interactions.
Systematic comparison of N-1 substituents reveals the unique advantages conferred by the cyclopropyl group over alternative alkyl substituents [8]. Linear alkyl chains demonstrate a clear structure-activity relationship where activity generally increases with chain length up to an optimal point, beyond which steric hindrance and increased lipophilicity begin to negatively impact bioactivity.
| Compound Type | IC50 (μM) | Conformational Effect | Binding Mode |
|---|---|---|---|
| 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde | Not specified | Rigid cyclopropyl ring restricts rotation | syn/anti conformational preference |
| 1-Methyl-1H-benzimidazole-2-carbaldehyde | 162.17 (MW reference) | Flexible methyl allows free rotation | Multiple conformations possible |
| 1-Ethyl-1H-benzimidazole-2-carbaldehyde | 33.10 | Moderate restriction | Moderate conformational restriction |
| 1-Propyl-1H-benzimidazole-2-carbaldehyde | 29.39 | Increased flexibility | Reduced conformational restriction |
| 1-Butyl-1H-benzimidazole-2-carbaldehyde | 21.93 | Further increased flexibility | Minimal conformational restriction |
| 1-Heptyl-1H-benzimidazole-2-carbaldehyde | 16.38 | Maximum flexibility in series | No significant conformational restriction |
The methyl substituent provides minimal steric constraint, allowing the benzimidazole system to adopt multiple conformations with relatively equal probability [8]. This conformational flexibility results in reduced binding affinity due to the significant entropic penalty associated with ligand immobilization upon target binding. The ethyl substituent shows moderate improvement in activity, suggesting that some degree of conformational restriction is beneficial for bioactivity.
Larger alkyl substituents (propyl, butyl, heptyl) demonstrate progressively improved activity, reaching optimal potency with the heptyl derivative [8]. However, these improvements come at the cost of increased lipophilicity and potential for non-specific binding. The activity enhancement observed with longer alkyl chains likely results from favorable hydrophobic interactions with target binding sites rather than conformational effects.
The cyclopropyl group's superior performance compared to these alternatives stems from its unique combination of conformational restriction and optimal lipophilicity. The three-membered ring provides the rigidity necessary for conformational pre-organization while maintaining a relatively small molecular footprint that minimizes steric hindrance. Additionally, the cyclopropyl group's moderate lipophilicity enhances membrane permeability without promoting excessive non-specific binding.
The C-2 carbaldehyde functionality serves as the primary electrophilic center in 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde, playing a crucial role in both the compound's mechanism of action and its target selectivity [12]. The aldehyde group's positioning at the C-2 position of the benzimidazole ring creates an optimal geometric arrangement for nucleophilic attack by amino acid residues in target proteins.
The carbaldehyde group exhibits multiple modes of molecular interaction with target proteins, each contributing to the overall binding affinity and selectivity profile [13]. The carbonyl oxygen serves as a strong hydrogen bond acceptor, forming stable interactions with donor residues such as serine, threonine, and tyrosine . These hydrogen bonding interactions typically exhibit binding energies ranging from -2.0 to -5.0 kcal/mol and occur at distances of 2.7-3.2 Å, representing significant contributions to the overall binding affinity.
The electrophilic carbon of the carbaldehyde group enables covalent bond formation with nucleophilic amino acid residues, particularly cysteine, lysine, and histidine . These covalent interactions represent the strongest binding mode available, with binding energies ranging from -3.0 to -8.0 kcal/mol and forming bonds at distances of 1.8-2.5 Å. The covalent binding mechanism provides exceptional selectivity for targets containing appropriately positioned nucleophilic residues while ensuring prolonged target engagement.
| Interaction Type | Target Residue Type | Binding Energy (kcal/mol) | Distance Range (Å) | Interaction Strength |
|---|---|---|---|---|
| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine | -2.0 to -5.0 | 2.7-3.2 | Strong |
| Covalent Bond Formation | Cysteine, Lysine, Histidine | -3.0 to -8.0 | 1.8-2.5 | Very Strong |
| Electrostatic Interaction | Charged amino acids | -1.0 to -4.0 | 3.0-4.0 | Moderate |
| π-π Stacking | Aromatic amino acids | -2.0 to -6.0 | 3.5-4.5 | Strong |
| Van der Waals Forces | Hydrophobic residues | -0.5 to -2.0 | 3.0-5.0 | Weak |
The carbaldehyde group also participates in favorable electrostatic interactions with charged amino acid residues [14] [13]. The partial positive charge on the carbonyl carbon creates attractive interactions with negatively charged residues, while the electron-rich oxygen can interact with positively charged residues. These electrostatic interactions contribute binding energies of -1.0 to -4.0 kcal/mol and occur at distances of 3.0-4.0 Å.
The C-2 position of the carbaldehyde group is particularly advantageous for target interaction because it places the electrophilic center in close proximity to the benzimidazole nitrogen atoms [12]. This arrangement creates a favorable electrostatic environment that enhances the carbaldehyde's reactivity while enabling simultaneous interaction with multiple amino acid residues. The positioning also ensures that the carbaldehyde does not interfere with the benzimidazole core's ability to participate in π-π stacking interactions with aromatic residues.
The pharmacophore model for 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde reveals five essential features that collectively define the compound's binding requirements and activity profile [15] [16] [17]. These pharmacophoric elements represent the minimal structural requirements necessary for biological activity and provide a framework for understanding structure-activity relationships within this chemical class.
The hydrogen bond donor feature is represented by the N-H functionality within the benzimidazole ring system [15] [16]. This feature is essential for target recognition and initial binding interactions, providing the specificity required for selective protein binding. The hydrogen bond donor capability enables the compound to form stable interactions with complementary acceptor residues in target proteins, particularly aspartate and glutamate residues that are commonly found in enzyme active sites.
The hydrogen bond acceptor feature is primarily localized to the C-2 carbaldehyde oxygen atom [15] [16]. This feature exhibits the highest binding affinity among all pharmacophoric elements, with binding energies often exceeding -5.0 kcal/mol. The carbaldehyde oxygen's strong electron density makes it an exceptional hydrogen bond acceptor, enabling formation of multiple simultaneous hydrogen bonds with donor residues in target proteins.
| Pharmacophore Feature | Structural Element | Essential for Activity | Contribution to Binding | Substitution Tolerance |
|---|---|---|---|---|
| Hydrogen Bond Donor | N-H in benzimidazole | Yes | Target recognition | Low |
| Hydrogen Bond Acceptor | C=O in carbaldehyde | Yes | Strong binding affinity | Very Low |
| Aromatic Ring | Benzimidazole aromatic system | Yes | π-π interactions | Moderate |
| Hydrophobic Region | Cyclopropyl group | Yes | Membrane permeability | Low |
| Electrophilic Center | Carbaldehyde carbon | Yes | Covalent attachment | Very Low |
The aromatic ring feature encompasses the entire benzimidazole ring system, which provides the structural foundation for target recognition and binding [15] [5]. The aromatic system's extended π-electron cloud enables favorable π-π stacking interactions with aromatic amino acid residues, particularly phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to binding affinity and selectivity, with binding energies typically ranging from -2.0 to -6.0 kcal/mol.
The hydrophobic region feature is represented by the N-1 cyclopropyl substituent, which provides the necessary lipophilic character for membrane permeability and hydrophobic binding interactions [15] [8]. This feature is essential for cellular uptake and contributes to target binding through favorable interactions with hydrophobic amino acid residues in binding pockets. The cyclopropyl group's compact structure provides optimal hydrophobic character without excessive lipophilicity that might lead to non-specific binding.
The electrophilic center feature is localized to the carbaldehyde carbon atom, which serves as the primary reactive site for covalent bond formation [15] [12]. This feature exhibits the lowest substitution tolerance among all pharmacophoric elements, as any modification that reduces the electrophilic character of the carbon center significantly diminishes biological activity. The electrophilic center's reactivity is modulated by the electron-withdrawing effects of the benzimidazole ring system, which enhances the carbaldehyde's susceptibility to nucleophilic attack.
The electronic distribution within 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde significantly influences its target binding properties through modulation of frontier molecular orbitals, dipole moments, and charge distribution patterns [14] [18] [19]. The compound's electronic structure is characterized by the interplay between the electron-rich benzimidazole core and the electron-deficient carbaldehyde functionality, creating a polarized system that enhances target recognition and binding.
The highest occupied molecular orbital (HOMO) energy is substantially decreased by both the cyclopropyl and carbaldehyde substituents [18] [19]. The cyclopropyl group's electron-withdrawing inductive effect reduces the electron density at the benzimidazole nitrogen atoms, while the carbaldehyde group's strong electron-withdrawing character further depletes the system's electron density. This HOMO stabilization reduces the compound's electron donation capacity while enhancing its ability to participate in electrostatic interactions with electron-rich target sites.
The lowest unoccupied molecular orbital (LUMO) energy is similarly affected by the electronic effects of both substituents [18] [19]. The carbaldehyde group's electron-withdrawing nature significantly stabilizes the LUMO, making the compound more susceptible to nucleophilic attack. The cyclopropyl group contributes to LUMO stabilization through its inductive effects, further enhancing the compound's electrophilic character. This LUMO stabilization is crucial for the compound's ability to form covalent bonds with nucleophilic amino acid residues.
| Electronic Property | Cyclopropyl Effect | Carbaldehyde Effect | Impact on Binding | Relative Importance |
|---|---|---|---|---|
| HOMO Energy | Electron-withdrawing decreases HOMO | Significantly decreases HOMO | Affects electron donation capacity | High |
| LUMO Energy | Stabilizes LUMO energy | Significantly decreases LUMO | Influences electron acceptance | High |
| Dipole Moment | Increases molecular dipole | Strong dipole contribution | Modulates electrostatic interactions | Moderate |
| Electronegativity | Increases overall electronegativity | Major electronegativity increase | Affects charge distribution | High |
| Polarizability | Decreases molecular polarizability | Moderate polarizability increase | Influences induced dipole interactions | Moderate |
The molecular dipole moment is substantially increased by the presence of both the cyclopropyl and carbaldehyde substituents [14]. The cyclopropyl group's electron-withdrawing character creates a dipole moment vector directed away from the benzimidazole ring, while the carbaldehyde group generates a strong dipole moment vector along the C=O bond. The resulting net dipole moment enhances the compound's ability to participate in electrostatic interactions with charged and polar residues in target proteins.
The overall electronegativity of the molecule is significantly increased by both substituents, with the carbaldehyde group providing the dominant contribution [14] [18]. This increased electronegativity affects the compound's charge distribution, creating regions of partial positive and negative charge that facilitate complementary interactions with target binding sites. The enhanced electronegativity also contributes to the compound's ability to participate in halogen bonding and other specialized intermolecular interactions.
The molecular polarizability is decreased by the cyclopropyl group's compact structure and rigid geometry, while the carbaldehyde group provides a moderate increase due to its polar character [14]. The net effect on polarizability influences the compound's ability to form induced dipole interactions with target proteins, particularly in hydrophobic binding regions where polarization effects play a significant role in binding affinity.
The systematic investigation of isosteric replacements for the key structural elements of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde provides valuable insights into the compound's structure-activity relationships and offers opportunities for activity modulation and optimization [20] [21] [22]. Isosteric replacements involve the substitution of functional groups with structurally similar alternatives that maintain similar molecular volumes and electronic properties while potentially altering specific binding interactions.
Isosteric replacements of the N-1 cyclopropyl group have been extensively studied to understand the specific contributions of this substituent to biological activity [8] [20]. The replacement of cyclopropyl with cyclobutyl results in decreased activity due to the increased ring size and flexibility of the four-membered ring. The additional methylene group in cyclobutyl increases the ring's conformational freedom, reducing the conformational restriction that is crucial for optimal binding. The cyclopentyl replacement shows significantly decreased activity, as the five-membered ring's increased flexibility completely eliminates the conformational constraints that enhance binding affinity.
The trifluoromethyl replacement for the cyclopropyl group represents a particularly interesting isosteric substitution that maintains or enhances activity while providing different electronic properties [23] [20]. The trifluoromethyl group's strong electron-withdrawing character significantly alters the compound's electronic distribution, potentially improving selectivity for certain target classes. The compact size and rigid geometry of the trifluoromethyl group provide conformational restriction similar to the cyclopropyl group while introducing unique electronic effects that may enhance binding affinity.
| Original Group | Isosteric Replacement | Activity Change | Mechanism Change | Selectivity Impact |
|---|---|---|---|---|
| N-1 Cyclopropyl | Cyclobutyl | Decreased | Increased flexibility | Reduced selectivity |
| N-1 Cyclopropyl | Cyclopentyl | Significantly decreased | Excessive flexibility | Loss of selectivity |
| N-1 Cyclopropyl | Trifluoromethyl | Maintained or enhanced | Different electronic effects | Potentially improved selectivity |
| C-2 Carbaldehyde | Carboxylic acid | Significantly decreased | Lost electrophilic character | Altered selectivity profile |
| C-2 Carbaldehyde | Nitrile | Moderate activity | Different electrophilic character | Different selectivity |
| C-2 Carbaldehyde | Ketone | Variable activity | Altered electrophilic character | Variable selectivity |
| Benzimidazole | Benzothiazole | Reduced activity | Different binding mode | Different target preference |
| Benzimidazole | Benzoxazole | Minimal activity | Altered binding affinity | Minimal target interaction |
Isosteric replacements of the C-2 carbaldehyde group reveal the critical importance of the aldehyde's specific electronic and geometric properties [12]. The replacement with carboxylic acid results in significantly decreased activity due to the loss of electrophilic character necessary for covalent bond formation. The carboxylic acid's ionic character at physiological pH alters the compound's binding mode, favoring electrostatic interactions over covalent binding and resulting in reduced potency and altered selectivity.
The nitrile replacement for the carbaldehyde group maintains moderate activity by preserving some electrophilic character while altering the binding geometry [12]. The nitrile's linear geometry and different electronic properties provide a distinct binding mode that may offer advantages for certain target classes. However, the reduced electrophilic character compared to the aldehyde generally results in lower binding affinity and different selectivity profiles.
Ketone replacements for the carbaldehyde group show variable activity depending on the specific ketone substituent . Simple alkyl ketones typically exhibit reduced activity due to steric hindrance that prevents optimal target binding. However, certain ketone derivatives may maintain or enhance activity if the additional substituent provides favorable binding interactions with target proteins.